(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is a synthetic lipid compound characterized by its unique molecular structure, which includes a palmitoyl group and a chloropropanediol backbone. The compound is notable for its deuterium labeling, which enhances its utility in analytical studies, particularly in lipid metabolism and cellular dynamics. Its molecular formula is with a molecular weight of approximately 592.39 g/mol .
The synthesis of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 typically involves the following steps:
The molecular structure of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 can be represented using the following identifiers:
C(C(C(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)(Cl)C)C
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D
.This structure highlights the compound's complexity and its potential interactions within biological systems.
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 participates in various chemical reactions typical of lipid compounds. These include:
These reactions demonstrate the compound's versatility in synthetic organic chemistry and its relevance in lipid research.
The mechanism of action of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 primarily revolves around its role in lipid metabolism and cellular membrane dynamics. Key points include:
Research indicates that compounds with similar structures can modulate cell proliferation and apoptosis through these mechanisms.
The physical properties of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 include:
Chemically, (Rac)-1-Palmitoyl-2-chloropropanediol-d5 exhibits characteristics typical of lipids, including:
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 has several scientific applications:
This compound's unique properties make it an essential tool for researchers exploring lipid dynamics and their implications in health and disease contexts.
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: